3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid
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Overview
Description
3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid is a complex organic compound characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and acrylic acid moiety can also participate in various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Similar structure but lacks the methoxy and nitro groups.
5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of both the methoxy and nitro groups in 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H11NO6 |
---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-10-2-5-11(12(8-10)15(18)19)13-6-3-9(21-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
InChI Key |
QURPYTZXXALKHU-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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